5-Fluoro-3-n-pentoxybenzoyl chloride
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Overview
Description
5-Fluoro-3-n-pentoxybenzoyl chloride is an organic compound that belongs to the class of benzoyl chlorides. It is characterized by the presence of a fluorine atom at the 5-position and a pentoxy group at the 3-position on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-3-n-pentoxybenzoyl chloride typically involves the reaction of 5-fluoro-3-n-pentoxybenzoic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the benzoic acid derivative is treated with an excess of thionyl chloride, resulting in the formation of the corresponding benzoyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-3-n-pentoxybenzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The chlorine atom in the benzoyl chloride group is susceptible to nucleophilic attack, leading to the formation of various substituted derivatives.
Hydrolysis: In the presence of water, this compound can hydrolyze to form 5-fluoro-3-n-pentoxybenzoic acid.
Reduction: The compound can be reduced to form the corresponding alcohol derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Hydrolysis: This reaction is usually performed in aqueous acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Nucleophilic Substitution: Substituted benzoyl derivatives.
Hydrolysis: 5-Fluoro-3-n-pentoxybenzoic acid.
Reduction: 5-Fluoro-3-n-pentoxybenzyl alcohol.
Scientific Research Applications
5-Fluoro-3-n-pentoxybenzoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for studying their structure and function.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-3-n-pentoxybenzoyl chloride involves its reactivity as a benzoyl chloride. The compound can acylate nucleophiles, forming covalent bonds with various functional groups. This reactivity is utilized in the modification of biomolecules and the synthesis of complex organic compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-3-methoxybenzoyl chloride
- 5-Fluoro-3-ethoxybenzoyl chloride
- 5-Fluoro-3-propoxybenzoyl chloride
Uniqueness
5-Fluoro-3-n-pentoxybenzoyl chloride is unique due to the presence of the pentoxy group, which imparts specific steric and electronic properties to the compound. This can influence its reactivity and the types of products formed in chemical reactions. Compared to its analogs with shorter alkoxy groups, this compound may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications.
Properties
IUPAC Name |
3-fluoro-5-pentoxybenzoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClFO2/c1-2-3-4-5-16-11-7-9(12(13)15)6-10(14)8-11/h6-8H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXPKSRWDVHZLMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC(=CC(=C1)C(=O)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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